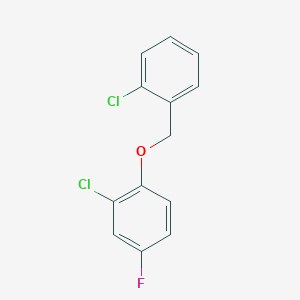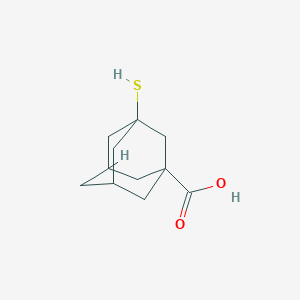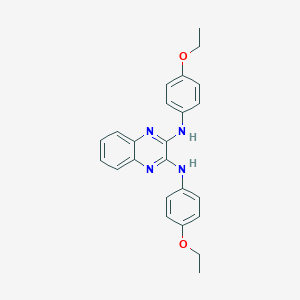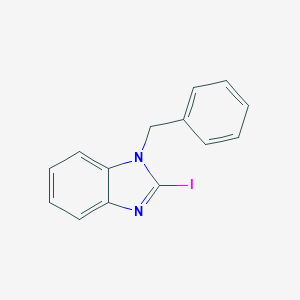![molecular formula C17H19N5O4 B275807 4-amino-N-[2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275807.png)
4-amino-N-[2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-[2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a synthetic compound that belongs to the oxadiazole class of compounds and has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-amino-N-[2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells. It has also been shown to modulate various signaling pathways involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-amino-N-[2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, it has been shown to exhibit significant anti-inflammatory properties by inhibiting the production of various pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-amino-N-[2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide in lab experiments include its potential as a potent anticancer and anti-inflammatory agent. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-amino-N-[2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide. These include further studies to understand its mechanism of action, its potential use in treating various neurological disorders, and its potential as a drug candidate for various diseases. Additionally, further studies are needed to optimize its pharmacological properties and reduce its toxicity.
Synthesemethoden
The synthesis of 4-amino-N-[2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde and 3-methoxyphenylacetic acid to form 5-(3-methoxyphenyl)-2-nitrobenzaldehyde. This intermediate is then reacted with furfural and ammonium acetate to form 2-((5-(3-methoxyphenyl)-2-furyl)methyl)-2-nitroethanol. The final step involves the reaction of this intermediate with hydrazine hydrate and carbon disulfide to form the desired product.
Wissenschaftliche Forschungsanwendungen
4-amino-N-[2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has been studied extensively for its potential use in various scientific research applications. It has been shown to exhibit significant antimicrobial, anti-inflammatory, and anticancer properties. Additionally, it has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
4-amino-N-[2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide |
|---|---|
Molekularformel |
C17H19N5O4 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
4-amino-N-[2-[[5-(3-methoxyphenyl)furan-2-yl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C17H19N5O4/c1-24-12-4-2-3-11(9-12)14-6-5-13(25-14)10-19-7-8-20-17(23)15-16(18)22-26-21-15/h2-6,9,19H,7-8,10H2,1H3,(H2,18,22)(H,20,23) |
InChI-Schlüssel |
QPAXHPLWRMQBCR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275724.png)


![1-Bromo-4-nitro-2-{[3-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275732.png)
![1-Bromo-4-nitro-2-{[2-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275733.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275734.png)

![4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B275740.png)




![1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275747.png)
